Anagrelide Anagrelide Anagrelide is a 1,5-dihydroimidazo[2,1-]quinazoline having an oxo substituent at the 2-position and chloro substituents at the 6- and 7-positions. It has a role as an anticoagulant, a platelet aggregation inhibitor, an antifibrinolytic drug and a cardiovascular drug.
Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels (i.e. to treat thrombocythemia) in patients with myeloproliferative neoplasms. It is an oral imidazoquinazoline that was first approved for use in the US in 1997. It appears to carry a better response rate than other thrombocythemia treatments (e.g. [busulfan], [hydroxyurea]) and may be better tolerated.
Anagrelide is a Platelet-reducing Agent. The mechanism of action of anagrelide is as a Phosphodiesterase 3 Inhibitor. The physiologic effect of anagrelide is by means of Decreased Platelet Production.
Anagrelide is an antithrombotic and platelet reducing agent that is used to treat the thrombocythemia associated with myeloproliferative diseases. Anagrelide has had limited clinical use, but has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Anagrelide is a synthetic quinazoline derivative, Anagrelide reduces platelet production through a decrease in megakaryocyte maturation. Anagrelide inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. Anagrelide is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)
Brand Name: Vulcanchem
CAS No.: 68475-42-3
VCID: VC0518872
InChI: InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)
SMILES: C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=CN31)O
Molecular Formula: C10H7Cl2N3O
Molecular Weight: 256.08 g/mol

Anagrelide

CAS No.: 68475-42-3

Cat. No.: VC0518872

Molecular Formula: C10H7Cl2N3O

Molecular Weight: 256.08 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Anagrelide - 68475-42-3

Specification

Description Anagrelide is a 1,5-dihydroimidazo[2,1-]quinazoline having an oxo substituent at the 2-position and chloro substituents at the 6- and 7-positions. It has a role as an anticoagulant, a platelet aggregation inhibitor, an antifibrinolytic drug and a cardiovascular drug.
Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels (i.e. to treat thrombocythemia) in patients with myeloproliferative neoplasms. It is an oral imidazoquinazoline that was first approved for use in the US in 1997. It appears to carry a better response rate than other thrombocythemia treatments (e.g. [busulfan], [hydroxyurea]) and may be better tolerated.
Anagrelide is a Platelet-reducing Agent. The mechanism of action of anagrelide is as a Phosphodiesterase 3 Inhibitor. The physiologic effect of anagrelide is by means of Decreased Platelet Production.
Anagrelide is an antithrombotic and platelet reducing agent that is used to treat the thrombocythemia associated with myeloproliferative diseases. Anagrelide has had limited clinical use, but has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Anagrelide is a synthetic quinazoline derivative, Anagrelide reduces platelet production through a decrease in megakaryocyte maturation. Anagrelide inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. Anagrelide is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)
CAS No. 68475-42-3
Molecular Formula C10H7Cl2N3O
Molecular Weight 256.08 g/mol
IUPAC Name 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Standard InChI InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)
Standard InChI Key OTBXOEAOVRKTNQ-UHFFFAOYSA-N
Isomeric SMILES C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31
SMILES C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=CN31)O
Canonical SMILES C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3
Appearance Solid powder
Melting Point 280 °C

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